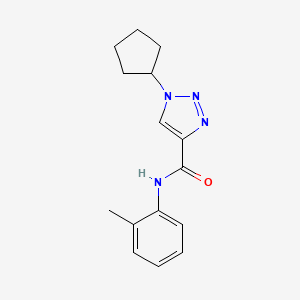![molecular formula C18H20N4O3S B15122415 2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole](/img/structure/B15122415.png)
2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the imidazole derivative, which is then reacted with an azetidine derivative under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with an oxazole derivative to yield the final product. The reactions typically require the use of polar solvents, such as dimethylformamide (DMF), and catalysts, such as trifluoroacetic acid (TFA), to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the final product .
化学反応の分析
Types of Reactions
2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and oxazole rings, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions. Substitution reactions may require the use of polar aprotic solvents and elevated temperatures to achieve high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the oxazole ring may produce oxazolidines. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituents introduced .
科学的研究の応用
2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
類似化合物との比較
Similar Compounds
2-methylimidazole: A simpler compound with similar imidazole functionality
4-phenyl-1,3-oxazole: Shares the oxazole ring but lacks the additional functional groups
Azetidine derivatives: Compounds with similar azetidine rings but different substituents
Uniqueness
2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
特性
分子式 |
C18H20N4O3S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
2-methyl-4-[4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]sulfonylphenyl]-1,3-oxazole |
InChI |
InChI=1S/C18H20N4O3S/c1-13-19-7-8-21(13)9-15-10-22(11-15)26(23,24)17-5-3-16(4-6-17)18-12-25-14(2)20-18/h3-8,12,15H,9-11H2,1-2H3 |
InChIキー |
GMIVHCBIDHNAKK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B15122337.png)
![3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15122344.png)

![ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15122353.png)
![N-tert-butyl-1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B15122355.png)
![1-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}phthalazine](/img/structure/B15122361.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15122369.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenylquinazoline](/img/structure/B15122389.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15122395.png)
![2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15122405.png)
![2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15122406.png)
![N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B15122408.png)
![N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15122417.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15122428.png)
